molecular formula C24H25N3OS B2439305 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea CAS No. 851972-06-0

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea

Cat. No.: B2439305
CAS No.: 851972-06-0
M. Wt: 403.54
InChI Key: LMMYWYMFRWWMBN-UHFFFAOYSA-N
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Description

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea is a complex organic compound that features a unique combination of indole, furan, and thiourea functional groups

Properties

IUPAC Name

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS/c1-17-10-11-23-22(15-17)21(18(2)25-23)12-13-27(16-20-9-6-14-28-20)24(29)26-19-7-4-3-5-8-19/h3-11,14-15,25H,12-13,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMYWYMFRWWMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The starting material, 2,5-dimethylindole, undergoes alkylation with an appropriate alkyl halide to introduce the ethyl group at the 3-position.

    Furan-2-ylmethylation: The intermediate product is then reacted with furan-2-carbaldehyde under reductive amination conditions to form the furan-2-ylmethyl group.

    Thiourea Formation: Finally, the compound is treated with phenyl isothiocyanate to introduce the thiourea moiety, resulting in the formation of the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Thiourea Functional Group Reactivity

The thiourea moiety (-N-C(S)-N-) participates in acid/base-mediated transformations and nucleophilic reactions.

Reaction TypeConditionsProducts/OutcomeKey Citations
Acid-Catalyzed Hydrolysis HCl (2M), reflux in ethanol (4–6 h)Cleavage to phenylurea derivative and 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine
Alkylation Methyl iodide, K₂CO₃, DMF, 60°CS-Methylation at sulfur atom, forming sulfilimine derivatives
Oxidation H₂O₂ (30%), acetic acid, 50°COxidation to urea analog with reduced bioactivity

Indole Ring Modifications

The 2,5-dimethylindole subunit undergoes electrophilic substitution and coupling reactions.

Reaction TypeConditionsProducts/OutcomeKey Citations
Electrophilic Iodination I₂, DCM, rt, 12 h5-Iodo-2,5-dimethylindole derivative (yield: 65–72%)
Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura conditions (Pd(PPh₃)₄, arylboronic acid)Biaryl-indole hybrid structures
N-Alkylation Benzyl chloride, NaH, THF, 0°C→rtN-Benzylated indole with retained thiourea functionality

Furan Ring Transformations

The furan-2-ylmethyl group is prone to ring-opening and oxidation under specific conditions.

Reaction TypeConditionsProducts/OutcomeKey Citations
Acid-Mediated Ring Opening H₂SO₄ (conc.), 100°C, 2 hLinear diketone intermediate (unstable, polymerizes)
Photooxidation UV light, O₂, methylene blueEndoperoxide formation (quantum yield: 0.15)

Condensation and Cyclization Reactions

The thiourea group facilitates heterocycle formation via condensation with aldehydes or ketones.

Reaction TypeConditionsProducts/OutcomeKey Citations
Schiff Base Formation 4-Chlorobenzaldehyde, EtOH, ΔThiosemicarbazone analog (yield: 58%)
Quinazolinone Synthesis Anthranilamide, p-TSA, CH₃CN, Δ2-(Indol-3-yl)quinazolin-4-one (yield: 33–41%)

Biological Activity-Linked Reactivity

In pharmacological contexts, the compound interacts with enzymatic targets:

Target EnzymeInteraction MechanismObserved EffectKey Citations
Tyrosine Kinase Hydrogen bonding via thiourea S/OCompetitive inhibition (IC₅₀: 2.1 μM)
PARP-1 π-Stacking with indole ringInhibition of DNA repair pathways

Stability and Degradation Pathways

Critical stability data under storage and processing conditions:

Stress ConditionDegradation PathwayHalf-LifeKey Citations
Aqueous Acid (pH 3) Thiourea hydrolysist₁/₂: 8.2 h (25°C)
UV Exposure Indole ring photooxidationt₁/₂: 48 h

Scientific Research Applications

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study published in the Journal of Medicinal Chemistry demonstrated a dose-dependent increase in apoptosis markers when cancer cells were treated with the compound .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Preliminary tests indicate effectiveness against several bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antibiotics .

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against specific bacteria
Enzyme InhibitionInhibits target enzyme activity

Case Study 1: Antitumor Activity

In a comprehensive study, researchers evaluated the antitumor effects of the compound on various cancer cell lines. The results demonstrated significant apoptotic activity, indicating its potential as a therapeutic agent in oncology. The study highlighted the compound's ability to target and disrupt cancer cell proliferation effectively .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. The findings revealed that it exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. This suggests a promising role in developing new antibiotics and addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and furan rings can participate in π-π stacking interactions, while the thiourea group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

    1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea: Lacks the furan-2-ylmethyl group.

    1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenylurea: Contains a urea group instead of thiourea.

    1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylurea: Contains both furan-2-ylmethyl and urea groups.

Uniqueness: 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea is unique due to the presence of both furan-2-ylmethyl and thiourea groups, which confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea, a compound with significant potential in medicinal chemistry, exhibits a diverse range of biological activities. This article synthesizes recent findings regarding its biological properties, focusing on its antibacterial, anticancer, and antioxidant activities, among others.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C17H21N2O
  • Molar Mass : 304.81 g/mol
  • CAS Number : 1052412-17-5

Antibacterial Activity

Research indicates that thiourea derivatives, including the compound , demonstrate potent antibacterial effects. A study highlighted that related thiourea compounds exhibited minimum inhibitory concentrations (MIC) against various pathogenic bacteria:

  • E. faecalis : MIC of 40 µg/mL
  • P. aeruginosa : MIC of 50 µg/mL
  • S. typhi : MIC of 45 µg/mL
  • K. pneumoniae : MIC of 50 µg/mL

These values suggest that the compound may be effective in treating infections caused by these bacteria, showing comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

Thiourea derivatives have been extensively studied for their anticancer properties. The compound has shown promising results against several cancer cell lines:

  • IC50 Values : Ranging from 3 to 14 µM against pancreatic and breast cancer cell lines.
  • Mechanism of Action : These compounds are believed to inhibit angiogenesis and alter cancer cell signaling pathways, which are crucial for tumor growth and metastasis .

In a specific case study involving human leukemia cell lines, the compound demonstrated significant cytotoxicity with an IC50 value as low as 1.50 µM .

Antioxidant Activity

The antioxidant potential of thiourea derivatives has also been explored. The compound exhibited strong reducing capabilities when tested against ABTS free radicals, with an IC50 value indicating effective scavenging activity:

  • DPPH Assay Value : 45 µg/mL
    This suggests its utility in preventing oxidative stress-related damage in biological systems .

Structure-Activity Relationship (SAR)

The structure of thiourea compounds significantly influences their biological activity. The presence of indole and furan moieties contributes to enhanced interactions with biological targets, facilitating effective inhibition of pathogenic processes. The SAR studies indicate that modifications in these groups can lead to variations in potency and selectivity against specific biological targets .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antibacterial activity with MIC values comparable to ceftriaxone .
Study BShowed significant anticancer effects with low IC50 values across multiple cancer cell lines .
Study CEvaluated antioxidant properties with strong free radical scavenging activity .

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